molecular formula C9H9N3O B3263086 3-(4-Methylphenyl)-1,2,4-oxadiazol-5-amine CAS No. 3663-38-5

3-(4-Methylphenyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B3263086
CAS No.: 3663-38-5
M. Wt: 175.19 g/mol
InChI Key: KDFPLANNPDPZTN-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1,2,4-oxadiazol-5-amine is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(4-Methylphenyl)-1,2,4-oxadiazol-5-amine, like other oxadiazole derivatives, could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific structure and properties of the compound, including its size, charge, and functional groups. These interactions could involve binding to active sites or allosteric sites of enzymes, influencing their activity .

Cellular Effects

The effects of this compound on cells would likely depend on its specific biochemical properties and interactions. It could potentially influence cell function by modulating signaling pathways, altering gene expression, or affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound would depend on its specific biochemical interactions. It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound could change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound could vary with different dosages. Lower dosages might have subtle effects or threshold effects, while higher dosages could potentially cause toxic or adverse effects .

Metabolic Pathways

This compound could be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on its specific properties and interactions. It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound would depend on its specific properties and interactions. It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

3-(4-methylphenyl)-1,2,4-oxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-2-4-7(5-3-6)8-11-9(10)13-12-8/h2-5H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFPLANNPDPZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701264759
Record name 3-(4-Methylphenyl)-1,2,4-oxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701264759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3663-38-5
Record name 3-(4-Methylphenyl)-1,2,4-oxadiazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3663-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methylphenyl)-1,2,4-oxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701264759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methylphenyl)-1,2,4-oxadiazol-5-amine
Reactant of Route 2
3-(4-Methylphenyl)-1,2,4-oxadiazol-5-amine
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Reactant of Route 4
3-(4-Methylphenyl)-1,2,4-oxadiazol-5-amine
Reactant of Route 5
3-(4-Methylphenyl)-1,2,4-oxadiazol-5-amine
Reactant of Route 6
Reactant of Route 6
3-(4-Methylphenyl)-1,2,4-oxadiazol-5-amine

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